molecular formula C12H12N2O B13952699 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B13952699
M. Wt: 200.24 g/mol
InChI Key: NHXZBETZEBICRP-UHFFFAOYSA-N
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Description

3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitro compounds with aldehydes or activated ketones. One common method includes the reaction of primary nitro compounds with aldehydes in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-catalyzed cycloaddition reactions. For example, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . This method is advantageous due to its high yield and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce different substituents at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include primary nitro compounds, aldehydes, and activated ketones. Reaction conditions often involve the use of catalysts such as AuCl3 or CuCl, and the reactions are typically carried out under moderate temperatures .

Major Products Formed

The major products formed from these reactions are various substituted isoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of the pyrrolo and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H12N2O/c1-8-4-2-3-5-9(8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3

InChI Key

NHXZBETZEBICRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC3=C2CCN3

Origin of Product

United States

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